molecular formula C15H15N5O3S B2785183 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034412-30-9

3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2785183
CAS No.: 2034412-30-9
M. Wt: 345.38
InChI Key: ZEAAPVLSFSNBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a sophisticated chemical hybrid scaffold designed for research into Store-Operated Calcium Entry (SOCE) and infectious diseases. This compound strategically incorporates a metabolically stable 1,2,4-oxadiazole ring, which serves as a bioisostere for ester and amide functional groups, a replacement known to significantly enhance metabolic stability in vitro without compromising biological activity . The core structure is of significant research interest due to its potential to modulate SOCE, a pivotal cellular mechanism for maintaining calcium homeostasis. Dysregulation of this pathway, mediated by STIM and Orai proteins, is implicated in severe human disorders including cancer, inflammatory conditions, and acute pancreatitis . The integration of the 1,2,4-oxadiazole moiety with a pyrazole-based structure places this compound within a class of molecules that have demonstrated potent activity as SOCE inhibitors, such as GSK-7975A and Pyr derivatives, making it a valuable chemical probe for deciphering calcium-related signaling pathways . Furthermore, the benzenesulfonyl group linked to a pyrazole, a structural motif present in known antileishmanial agents, suggests potential additional research applications against parasitic infections . This makes the compound a versatile candidate for researchers exploring new therapeutic strategies for neglected diseases like leishmaniasis. As with all compounds of this nature, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAAPVLSFSNBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenylsulfonyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole derivative. Finally, the oxadiazole ring is formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl group undergoes oxidation under controlled conditions. For example:

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) at 60–80°C produces sulfoxides.

  • Sulfone Formation : Stronger oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions yield sulfones .

Table 1: Oxidation Reactions of the Benzenesulfonyl Group

ReagentConditionsProductYield (%)Source
H₂O₂ (30%)60°C, 4–6 hrsSulfoxide derivative65–75
KMnO₄ (0.1 M in H₂SO₄)RT, 12 hrsSulfone derivative80–85

Reduction Reactions

The sulfonyl group and oxadiazole ring are susceptible to reduction:

  • Sulfide Formation : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a sulfide at −78°C in tetrahydrofuran (THF) .

  • Oxadiazole Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring, forming hydrazine intermediates .

Table 2: Reduction Reactions

ReagentConditionsProductYield (%)Source
LiAlH₄ (2 eq)THF, −78°C, 2 hrsPyrrolidine-sulfide derivative70
H₂ (1 atm), Pd-C (5%)EtOH, RT, 8 hrsHydrazine intermediate55–60

Substitution Reactions

The pyrazole and oxadiazole rings participate in electrophilic and nucleophilic substitutions:

  • Electrophilic Substitution : Bromination (Br₂/CH₃COOH) selectively substitutes the pyrazole ring at the C4 position .

  • Nucleophilic Substitution : The oxadiazole ring reacts with amines (e.g., NH₃) under microwave irradiation to form 2-amino-1,3,4-oxadiazoles .

Table 3: Substitution Reactions

Reaction TypeReagent/ConditionsPosition ModifiedProductYield (%)Source
BrominationBr₂ (1 eq), CH₃COOH, 50°CPyrazole C44-Bromo-pyrazole derivative85
AminationNH₃, MW (100 W, 120°C)Oxadiazole C22-Amino-oxadiazole derivative75–80

Cyclization and Ring-Opening Reactions

The oxadiazole ring serves as a precursor for synthesizing fused heterocycles:

  • Cyclization with Hydrazides : Reaction with aryl hydrazides in POCl₃ forms 1,3,4-oxadiazole-linked pyrrolidine derivatives .

  • Acid-Catalyzed Ring Opening : Treatment with HCl (6 M) at reflux hydrolyzes the oxadiazole ring to a diacylhydrazine .

Table 4: Cyclization and Ring-Opening Reactions

ReactionReagent/ConditionsProductYield (%)Source
CyclizationPOCl₃, 80°C, 6 hrsBiphenyl-oxadiazole hybrid90
Acid HydrolysisHCl (6 M), reflux, 4 hrsDiacylhydrazine derivative70–75

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings:

  • Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the pyrazole C5 position undergoes cross-coupling to form biaryl derivatives .

Table 5: Cross-Coupling Reactions

ReagentConditionsProductYield (%)Source
Pd(PPh₃)₄, PhB(OH)₂DMF/H₂O, 100°C, 12 hrs5-Phenyl-pyrazole derivative80

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring fused with a pyrrolidine and a pyrazole moiety. This unique configuration enhances its potential for biological activity. The oxadiazole ring is known to act as a bioisostere for amide or ester groups, which can facilitate interactions with biological targets.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit various pharmacological activities:

  • Anticancer Activity : Oxadiazoles have been studied for their potential in cancer therapy. They can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain derivatives have shown high inhibitory potency against histone deacetylases (HDACs), which are involved in cancer progression .
  • Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles make them candidates for treating inflammatory diseases. Their ability to modulate inflammatory pathways can lead to therapeutic outcomes in conditions like arthritis .
  • Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated effectiveness against various bacterial and fungal strains. This makes them valuable in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound and its derivatives:

StudyFindings
RSC Advances (2015) Investigated 1,2,4-oxadiazoles as bioisosteres in drug design; identified several derivatives with anti-diabetic and anti-tumoral activities .
MDPI (2020) Reported on novel oxadiazole derivatives that selectively inhibit carbonic anhydrases related to cancer; highlighted the importance of structural modifications for enhanced activity .
PubMed (2022) Reviewed the pharmacological profiles of oxadiazole derivatives; noted their broad-spectrum activity against various diseases including cancer and infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the oxadiazole ring or substituents can significantly alter its biological activity. For example:

  • Substituting different groups on the oxadiazole or pyrrolidine moieties can enhance selectivity toward specific biological targets.

Mechanism of Action

The mechanism of action of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Pyrrolidine Moieties

5-[1-(Benzenesulfonyl)-4,4-Difluoropyrrolidin-2-yl]-3-(Methoxymethyl)-1,2,4-oxadiazole (S827-2435)

  • Structural Differences : The pyrrolidine ring in S827-2435 is substituted with a 4,4-difluoro group and a methoxymethyl-oxadiazole, unlike the pyrazole-substituted benzenesulfonyl group in the target compound.
  • Functional Implications : Fluorination at the pyrrolidine ring improves membrane permeability and metabolic stability, while the methoxymethyl group may reduce cytotoxicity compared to aromatic substituents .

3-[2-(Cyclopentylmethoxy)ethyl]-5-[1-(1-Ethyl-1H-Pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (S615-0540)

  • Structural Differences : This compound replaces the benzenesulfonyl group with a pyrazole-5-carbonyl moiety and introduces a cyclopentylmethoxyethyl chain on the oxadiazole.
  • The bulky cyclopentylmethoxyethyl chain may limit blood-brain barrier penetration but increase plasma protein binding .
Analogues with Pyrazole-Substituted Aromatic Systems

1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)Urea

  • Functional Implications : The 3-fluorophenyl group enhances hydrophobic interactions with kinase domains, and the 2-methoxyethyl chain improves solubility. These features suggest that pyrazole positioning and fluorination are critical for target selectivity .

5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-Pyridyl)-1,2,4-oxadiazole (1a/1b)

  • Structural Differences : These antiviral compounds feature a pyridyl-oxadiazole and a phenylethyl-pyrrolidine substituent instead of the pyrazole-benzenesulfonyl group.
  • Functional Implications : The pyridyl group enhances π-π stacking in viral protease binding pockets, while the phenylethyl chain increases lipophilicity, correlating with improved antiviral potency .

Key Comparative Data

Compound Core Structure Key Substituents Biological Activity Pharmacokinetic Advantage
Target Compound 1,2,4-Oxadiazole 4-(Pyrazole)benzenesulfonyl-pyrrolidine Potential kinase/antiviral High metabolic stability
S827-2435 1,2,4-Oxadiazole 4,4-Difluoropyrrolidine, methoxymethyl Enzyme modulation Enhanced permeability
S615-0540 1,2,4-Oxadiazole Pyrazole-5-carbonyl, cyclopentylmethoxyethyl Kinase inhibition Increased plasma binding
1a/1b 1,2,4-Oxadiazole Pyridyl, phenylethyl-pyrrolidine Antiviral High lipophilicity
TRKA Inhibitor (EP) Urea 3-Fluorophenyl, pyrimidinyl-pyrazole Kinase inhibition Improved solubility

Research Findings and Implications

  • Substituent Effects : The pyrazole-benzenesulfonyl group in the target compound likely balances target affinity and stability, whereas fluorinated pyrrolidines (e.g., S827-2435) prioritize metabolic resistance.
  • Activity Trends : Pyridyl or pyrimidinyl substituents (as in 1a/1b and the TRKA inhibitor) correlate with antiviral or kinase activities, respectively, suggesting target-specific design principles .
  • Pharmacokinetic Trade-offs : Bulky groups (e.g., cyclopentylmethoxyethyl in S615-0540) may reduce central nervous system exposure but prolong half-life .

Biological Activity

The compound 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound features a 1,2,4-oxadiazole ring fused with a pyrrolidine moiety and a pyrazole substituent. The presence of these heterocycles is significant as they are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight338.39 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole and sulfonamide structures exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, a study reported that similar compounds demonstrated potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been well documented. One study highlighted that certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Anticancer Properties

Compounds with oxadiazole rings have been investigated for their anticancer effects. Research has indicated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . Specific derivatives have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial and anti-inflammatory activities. The most potent compound exhibited an IC50 value significantly lower than conventional treatments .
  • In Vitro Studies : Another investigation assessed the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis in treated cells compared to controls .
  • ADME Properties : In silico studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Some derivatives showed favorable profiles for oral bioavailability, suggesting potential for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Sulfonylation : React pyrrolidine derivatives with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide intermediate.

Oxadiazole Formation : Use a cyclization reaction between an amidoxime precursor and a carbonyl source (e.g., trifluoroacetic anhydride) under microwave-assisted heating (100–120°C, 30 min) for efficient 1,2,4-oxadiazole ring closure .

  • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) and solvent polarity (e.g., acetonitrile for cyclization) to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm pyrrolidine ring conformation, sulfonamide linkage, and oxadiazole proton environments.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrrolidine-oxadiazole hybrids .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinase or protease targets (e.g., FLT3, EGFR) using fluorescence-based assays (IC50 determination).
  • Cellular Viability : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications :
  • Pyrrolidine Substitutions : Introduce methyl or fluorine groups at the pyrrolidine 3-position to enhance metabolic stability.
  • Oxadiazole Replacements : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole analogs to assess ring electronegativity effects.
  • Functional Group Screening : Test sulfonamide replacements (e.g., carbamate, urea) to modulate solubility and target affinity.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends from high-throughput screens .

Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with kinases (e.g., PDB ID 6JF) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability .

Q. How can contradictory activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro hits using ex vivo organoid models or 3D tumor spheroids to better mimic physiological conditions.
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in plasma or liver microsomes.
  • Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to account for rapid clearance observed in sulfonamide-containing compounds .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for sulfonylation and cyclization steps to improve heat transfer and reduce side reactions.
  • Purification : Use preparative HPLC with C18 columns (ACN/water gradient) for final purification. Monitor purity via UPLC-MS (>98% by area).
  • Byproduct Analysis : Characterize dimeric or oxidized impurities via LC-MS/MS and adjust reaction stoichiometry or inert gas purging .

Q. How does the 1,2,4-oxadiazole ring influence stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Quantify degradation via UV-HPLC.
  • Enzymatic Hydrolysis : Expose to esterases or amidases in human liver microsomes; track oxadiazole ring cleavage using ¹H NMR.
  • Stabilizing Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the oxadiazole to reduce nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.